molecular formula C19H24ClN5O4 B2473646 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1040667-96-6

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2473646
CAS RN: 1040667-96-6
M. Wt: 421.88
InChI Key: BAEWSYUSEZECOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24ClN5O4 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Cancer Research

Targeted Kinase Inhibition: The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which have shown promise as targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines . Among these derivatives, compound 5k demonstrated potent activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib. Mechanistic investigations revealed that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells, making it a potential candidate for further development as a multi-targeted kinase inhibitor .

Antitubercular Activity

Bromine Substitution: Interestingly, the presence of a bromine atom in related pyrrolo[2,3-d]pyrimidine compounds has been associated with enhanced antitubercular activity. For instance, replacing a chlorine atom with a bromine atom led to a twofold increase in antitubercular activity .

properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O4/c1-4-9-21-18-22-16-15(17(27)24(3)19(28)23(16)2)25(18)10-12(26)11-29-14-8-6-5-7-13(14)20/h5-8,12,26H,4,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWSYUSEZECOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

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